2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole
Description
2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole is a disubstituted 1,3,4-thiadiazole derivative characterized by sulfur-containing substituents at positions 2 (benzylthio) and 5 (4-bromobenzylthio). The thiadiazole core, a five-membered heterocycle with two nitrogen and one sulfur atom, confers unique electronic and steric properties.
Properties
IUPAC Name |
2-benzylsulfanyl-5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S3/c17-14-8-6-13(7-9-14)11-21-16-19-18-15(22-16)20-10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHWJBZOCBGFOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477331-46-7 | |
| Record name | 2-(BENZYLTHIO)-5-((4-BROMOBENZYL)THIO)-1,3,4-THIADIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of benzyl mercaptan with 4-bromobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to form the desired thiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The bromine atom can be reduced to form the corresponding benzylthiol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Benzylthiol derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways .
Comparison with Similar Compounds
Q & A
Q. What structural features of 2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole influence its reactivity and biochemical interactions?
The compound features a 1,3,4-thiadiazole core with two thioether substituents: a benzyl group at position 2 and a 4-bromobenzyl group at position 5. The bromine atom introduces electron-withdrawing effects, enhancing electrophilic reactivity, while the thioether linkages provide sulfur-mediated nucleophilic attack sites. These features enable interactions with biological targets (e.g., enzymes) via π-π stacking (aromatic rings) and halogen bonding (Br atom) .
Q. What synthetic routes are commonly employed for this compound?
A typical method involves reacting 5-amino-1,3,4-thiadiazole-2-thiol with 4-bromobenzyl bromide and benzyl bromide under basic conditions (e.g., triethylamine in dichloromethane). Refluxing for 3–6 hours ensures complete substitution, followed by recrystallization (ethanol/water) for purification. Yield optimization often requires stoichiometric control of reactants and inert atmospheres to prevent oxidation of thiol intermediates .
Q. Which analytical techniques confirm its structural integrity and purity?
- NMR spectroscopy : and NMR verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene protons from thioether groups at δ 4.3–4.5 ppm).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 447.98).
- Elemental analysis : Matches calculated C, H, N, S, and Br percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of thiol intermediates compared to dichloromethane.
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.
- Temperature control : Lower temperatures (0–5°C) reduce side reactions (e.g., disulfide formation), while reflux conditions accelerate substitution. Pilot studies using Design of Experiments (DoE) can statistically optimize parameters .
Q. How do researchers resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from assay variability (e.g., cell lines, incubation times) or impurities. Strategies include:
- Purity validation : HPLC (≥95% purity) and TLC to exclude byproducts.
- Dose-response standardization : IC values should be calculated across multiple concentrations (e.g., 1–100 µM).
- Positive controls : Compare with known inhibitors (e.g., doxorubicin for cytotoxicity assays) to calibrate activity .
Q. What computational strategies predict its potential biological targets?
- Molecular docking : Software like AutoDock Vina models interactions with enzyme active sites (e.g., tyrosine kinases or bacterial gyrase). The bromine atom often engages in halogen bonding with backbone carbonyl groups.
- Pharmacophore mapping : Identifies critical features (e.g., sulfur atoms for hydrogen bonding, aromatic rings for hydrophobic pockets).
- ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability to prioritize lead compounds .
Q. How can functional group modifications enhance its bioactivity?
- Bromine replacement : Substituting Br with CF or NO may alter electron density and target affinity.
- Thioether oxidation : Sulfoxide or sulfone derivatives could modulate redox activity and membrane penetration.
- Heterocycle fusion : Incorporating triazole or imidazole rings (e.g., triazolo-thiadiazole hybrids) may improve binding to ATP pockets .
Methodological Considerations
- Synthetic reproducibility : Document reaction parameters (e.g., inert gas flow, humidity control) to ensure consistency.
- Biological assays : Use ≥3 technical replicates and include vehicle controls (e.g., DMSO) to exclude solvent effects .
- Data reporting : Provide crystallographic data (CCDC entries) or spectral libraries (e.g., PubChem) for transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
